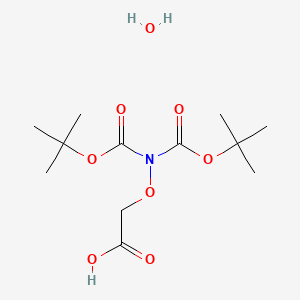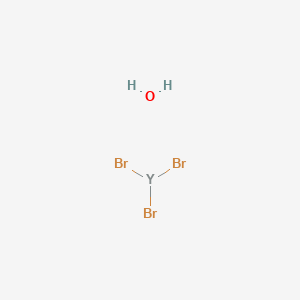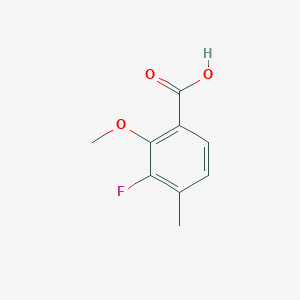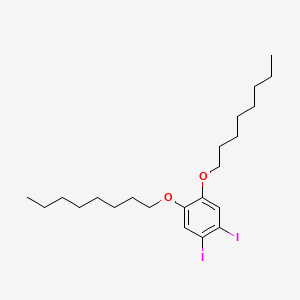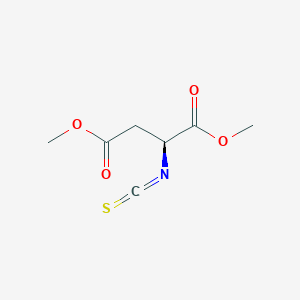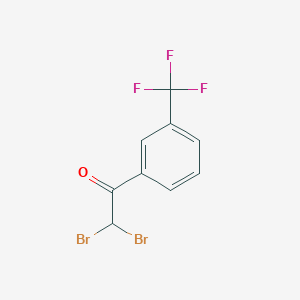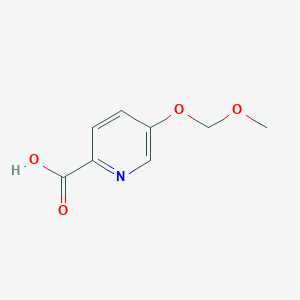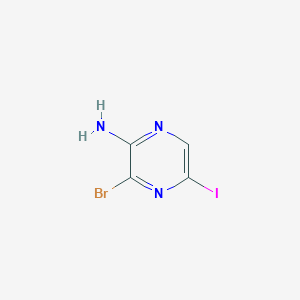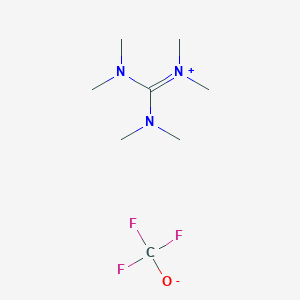
Hexamethylguanidinium trifluoromethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The compound is part of a class of materials known as Organic Ionic Plastic Crystals (OIPCs), which are being investigated for their potential use in electrochemical energy storage technologies .
Mode of Action
It is known that the hexamethylguanidinium cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .
Biochemical Pathways
The compound’s influence on the thermal, structural, and transport properties of oipcs has been investigated .
Result of Action
It is known that the compound can support high ionic conductivity, with good electrochemical and thermal stability .
Action Environment
The action of Hexamethylguanidinium trifluoromethanolate can be influenced by environmental factors. For instance, the choice of OIPC-forming ions can influence the compound’s thermal, structural, and transport properties .
Preparation Methods
The synthesis of hexamethylguanidinium trifluoromethanolate involves the reaction of hexamethylguanidine with trifluoromethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound has a melting point of 122-124°C when dissolved in solvents like acetonitrile or ethyl ether . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Hexamethylguanidinium trifluoromethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
Hexamethylguanidinium trifluoromethanolate has several scientific research applications:
Biology: The compound’s unique properties make it useful in various biological studies, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Comparison with Similar Compounds
Hexamethylguanidinium trifluoromethanolate can be compared with other similar compounds, such as:
- Hexamethylguanidinium bis(trifluoromethanesulfonyl)imide
- Hexamethylguanidinium hexafluorophosphate
- Hexamethylguanidinium tetrafluoroborate These compounds share similar cationic structures but differ in their anionic components, which can influence their thermal, structural, and transport properties . This compound is unique due to its specific anion, trifluoromethanolate, which imparts distinct properties and potential applications.
Properties
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;trifluoromethanolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.CF3O/c1-8(2)7(9(3)4)10(5)6;2-1(3,4)5/h1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQLKLKXTZDZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C([O-])(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)
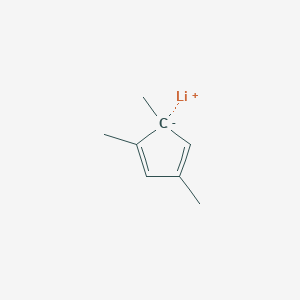


![6-O-tert-butyl 3-O-methyl 5,7-dihydropyrrolo[3,4-b]pyridine-3,6-dicarboxylate](/img/structure/B6336534.png)
